molecular formula C13H18O B074836 2-Cyclohexyl-5-methylphenol CAS No. 1596-13-0

2-Cyclohexyl-5-methylphenol

Cat. No.: B074836
CAS No.: 1596-13-0
M. Wt: 190.28 g/mol
InChI Key: SRGATTGYDONWOU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methylphenol is an organic compound with the molecular formula C13H18O. It is a white to almost white crystalline powder with a melting point of 68°C and a boiling point of 135°C at 2 mmHg . This compound is known for its unique structure, which includes a cyclohexyl group attached to a phenol ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-5-methylphenol can be synthesized from m-Cresol through a multi-step reaction process. The initial step involves the reaction of m-Cresol with hydrochloric acid and glacial acetic acid. This is followed by hydrogenation using platinum as a catalyst in glacial acetic acid .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclohexylmethylphenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexylmethylphenol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Cyclohexyl-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-methylphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the cyclohexyl group may enhance the compound’s lipophilicity, facilitating its integration into lipid membranes and affecting membrane stability and function .

Comparison with Similar Compounds

  • 2-Cyclohexyl-6-methylphenol
  • 3-Cyclohexyl-2-methylphenol
  • 4-Cyclohexyl-2-methylphenol

Comparison: 2-Cyclohexyl-5-methylphenol is unique due to the position of the cyclohexyl and methyl groups on the phenol ring. This specific arrangement influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where its isomers might not be as effective .

Properties

IUPAC Name

2-cyclohexyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGATTGYDONWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364218
Record name 2-Cyclohexyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-13-0
Record name 2-Cyclohexyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexyl-5-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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